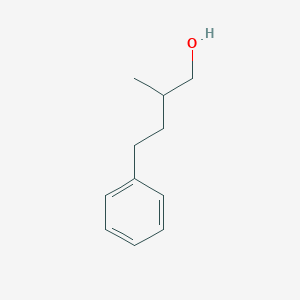
2-Methyl-4-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-phenylbutan-1-ol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fragrance and Flavor Industry
Overview:
2-Methyl-4-phenylbutan-1-ol is widely used in the fragrance industry due to its pleasant floral aroma reminiscent of hyacinths and lilies. It serves as a key ingredient in perfumes, cosmetics, and household products.
Applications:
- Perfumes and Toiletries: Used to enhance the scent profile of products such as eau de toilette, colognes, and aftershaves.
- Household Products: Incorporated into air fresheners, candles, and cleaning agents to mask undesirable odors and provide a pleasant fragrance.
Case Study:
A study demonstrated that formulations containing this compound significantly improved consumer acceptance of various scented products due to its floral notes (RIFM, 2013).
Organic Synthesis
Overview:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.
Applications:
- Precursor for Other Compounds: It can be converted into other fragrances such as 4-cyclohexyl-2-methylbutan-2-ol (known as coranol), which also has floral characteristics.
- Synthetic Pathways: Employed in various synthetic routes to create derivatives with altered functional groups for specific applications.
Data Table: Synthetic Transformations of this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Oxidation | Nitro derivatives | Reagents: Nitric acid |
| Reduction | 1-Amino derivatives | Reagents: Lithium aluminum hydride |
| Substitution | Various substituted derivatives | Varies based on nucleophile used |
Biochemical Applications
Overview:
this compound has potential applications in biochemical research.
Applications:
- Biochemical Probes: Used to study enzyme mechanisms and interactions within biological systems.
Case Study:
Research indicated that this compound could serve as a non-toxic probe in enzymatic studies, allowing researchers to analyze metabolic pathways without introducing significant toxicity (ECHA, 2024).
Regulatory Status and Safety
Overview:
The regulatory status of this compound is crucial for its application in consumer products.
Safety Assessments:
The compound has been classified as having low toxicity, with no significant risk to human health when used according to guidelines set by regulatory agencies like the EPA. Studies have shown it does not exhibit mutagenic or genotoxic properties (EPA, 2010).
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
2-methyl-4-phenylbutan-1-ol |
InChI |
InChI=1S/C11H16O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 |
Clave InChI |
ITWNJDOHTYFDHG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















